ISDA Half-Life of 1.1 Minutes in Human Plasma with 61% Aspirin Liberation—Unmatched by Conventional Aspirin Prodrugs
ISDA undergoes rapid enzyme-mediated hydrolysis in human plasma, with a half-life (t1/2) of 1.1 minute and 61% aspirin liberation relative to initial ester concentration when incubated in 30% phosphate-buffered human plasma (pH 7.4, 37 °C) [1]. This rapid conversion is catalyzed primarily by human butyrylcholinesterase (BuChE), as evidenced by a t1/2 of 9.4 minutes with 55% aspirin yield when ISDA is incubated with purified human serum BuChE at 80 μg/mL, versus significantly slower hydrolysis by carboxyl esterase (t1/2 = 31.5 min), α-chymotrypsin (t1/2 = 200.9 min), or human serum albumin (t1/2 = 603 min) [1]. The achieved 61% aspirin yield exceeds what has been reported for many historic aspirin prodrug candidates, where premature hydrolysis at the acetyl ester typically generates salicylate derivatives rather than intact aspirin [2].
| Evidence Dimension | Half-life (t1/2) and aspirin liberation yield in human plasma |
|---|---|
| Target Compound Data | t1/2 = 1.1 min; 61% aspirin liberated in 30% human plasma (pH 7.4, 37 °C) |
| Comparator Or Baseline | ISDA with purified BuChE: t1/2 = 9.4 min, 55% aspirin yield. Historic aspirin prodrugs (e.g., glycolamide esters) typically generate predominantly salicylate derivatives rather than aspirin upon hydrolysis [2]. |
| Quantified Difference | ISDA plasma half-life is approximately 8.5-fold shorter than its half-life with purified BuChE, and 28-fold shorter than with carboxyl esterase, demonstrating enzyme selectivity. Aspirin liberation yield of 61% exceeds the near-zero aspirin yield of many prior prodrugs that lose the O-acetyl group during esterase processing. |
| Conditions | 30% phosphate-buffered human plasma, pH 7.4, 37 °C; purified enzyme incubations in pH 7.4 phosphate buffer, 37 °C |
Why This Matters
Rapid, BuChE-dependent aspirin release ensures that ISDA delivers pharmacologically active aspirin at therapeutically relevant rates, avoiding the 'salicylate shunt' that renders many aspirin prodrugs ineffective as COX-1 acetylating agents.
- [1] Gilmer JF, Moriarty LM, Lally MN, Clancy JM. Isosorbide-based aspirin prodrugs. II. Hydrolysis kinetics of isosorbide diaspirinate. Eur J Pharm Sci. 2002 Sep;16(4-5):297-304. doi:10.1016/s0928-0987(02)00124-0. PMID: 12208460. View Source
- [2] Moriarty LM, Lally MN, Carolan CG, Jones M, Clancy JM, Gilmer JF. Discovery of a 'true' aspirin prodrug. J Med Chem. 2008 Dec 25;51(24):7991-9. doi:10.1021/jm801094c. PMID: 19049433. View Source
